

physical and chemical properties of Antioxidant 300

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,4'-Thiobis(6-tert-butyl-m-cresol)*

Cat. No.: B7800368

[Get Quote](#)

An In-depth Technical Guide to Antioxidant 300

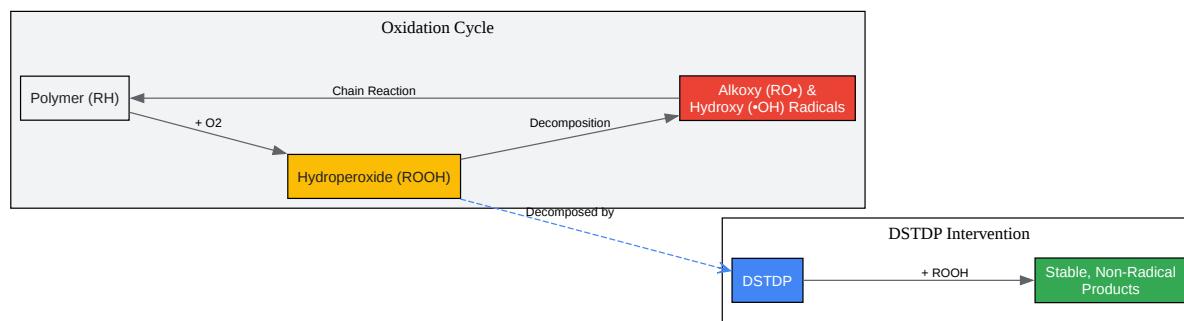
A Note on Nomenclature: The designation "Antioxidant 300" is ambiguous in the chemical industry and can refer to at least two distinct chemical entities. This guide provides a comprehensive overview of the physical and chemical properties of both commonly referenced compounds:

- Distearyl thiodipropionate (DSTDP): A secondary antioxidant.
- 4,4'-Thio-bis(3-methyl-6-tert-butylphenol): A primary antioxidant.

This document is intended for researchers, scientists, and drug development professionals, providing detailed technical data, experimental protocols, and visualizations to facilitate a thorough understanding of these compounds.

Part 1: Distearyl thiodipropionate (DSTDP)

Distearyl thiodipropionate, also known as DSTDP, is a thioester antioxidant that functions as a peroxide scavenger. It is widely used as a secondary stabilizer in various polymers, including polyethylene and polypropylene, often in synergy with primary antioxidants.[\[1\]](#)


Physical and Chemical Properties of Distearyl thiodipropionate (DSTDP)

The quantitative physical and chemical properties of DSTDP are summarized in the table below.

Property	Value	References
CAS Number	693-36-7	
Molecular Formula	C ₄₂ H ₈₂ O ₄ S	[2]
Molecular Weight	683.18 g/mol	
Appearance	White crystalline powder or flakes	
Melting Point	63-69 °C	
Boiling Point	250 °C at 1 mm Hg	[2]
Density	1.027 g/cm ³ at 25 °C	[2]
Vapor Pressure	4.95 x 10 ⁻⁸ mm Hg at 20 °C	[2]
Solubility	Insoluble in water; Soluble in benzene and toluene; Slightly soluble in chloroform.	[2] [3]
Odor	Slight, characteristic	

Mechanism of Action

DSTDP functions as a secondary antioxidant by decomposing hydroperoxides (ROOH), which are formed during the auto-oxidation of organic materials.[\[1\]](#)[\[4\]](#) This process prevents the cleavage of hydroperoxides into highly reactive and damaging alkoxy (RO•) and hydroxy (•OH) radicals.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of DSTDP as a peroxide scavenger.

Experimental Protocols

The melting point of DSTDP can be determined using the capillary method.

- Sample Preparation: A small amount of the dry, powdered DSTDP sample is packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded as the melting range.

A qualitative assessment of solubility can be performed as follows:

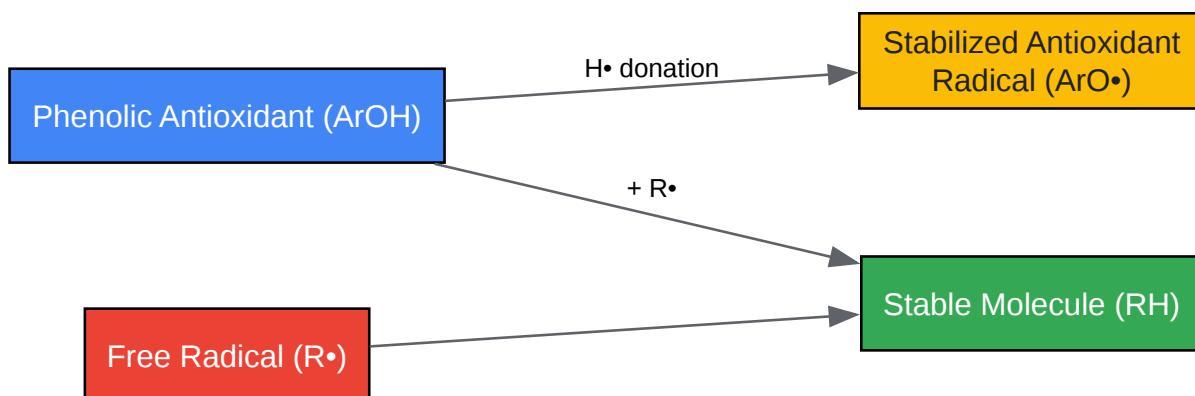
- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, toluene, chloroform) are used.
- Procedure: A small, measured amount of DSTDP (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
- Observation: The mixture is agitated and observed for dissolution at room temperature. Gentle heating can be applied to assess solubility at elevated temperatures. The degree of solubility is recorded (e.g., soluble, slightly soluble, insoluble).

The effectiveness of DSTDP as a peroxide scavenger can be evaluated by measuring the peroxide value in an oil or polymer substrate over time.

- Sample Preparation: Prepare samples of an oil or polymer with and without the addition of a known concentration of DSTDP.
- Accelerated Aging: The samples are subjected to accelerated aging conditions (e.g., elevated temperature in an oven).
- Peroxide Value Determination: At regular intervals, the peroxide value of the samples is determined by iodometric titration. This involves reacting the hydroperoxides with potassium iodide and titrating the liberated iodine with a standardized sodium thiosulfate solution.
- Analysis: A lower rate of increase in the peroxide value for the sample containing DSTDP compared to the control indicates its antioxidant activity.

Part 2: 4,4'-Thio-bis(3-methyl-6-tert-butylphenol)

This compound is a hindered phenolic antioxidant. The phenolic hydroxyl group is sterically hindered by the adjacent tert-butyl groups, which enhances its stability and effectiveness as a radical scavenger.^[5]


Physical and Chemical Properties of 4,4'-Thio-bis(3-methyl-6-tert-butylphenol)

The quantitative physical and chemical properties are summarized in the table below.

Property	Value	References
CAS Number	96-69-5	[5]
Molecular Formula	C ₂₂ H ₃₀ O ₂ S	[5]
Molecular Weight	358.54 g/mol	[5]
Appearance	White to light gray crystalline powder	[6][7]
Melting Point	160-165 °C	[7]
Boiling Point	460.94 °C (estimate)	[7]
Density	1.06-1.12 g/cm ³	[7]
Solubility	Insoluble in water; Soluble in methanol and acetone.	[6][7]
pKa	10.76 ± 0.36 (predicted)	[7]

Mechanism of Action

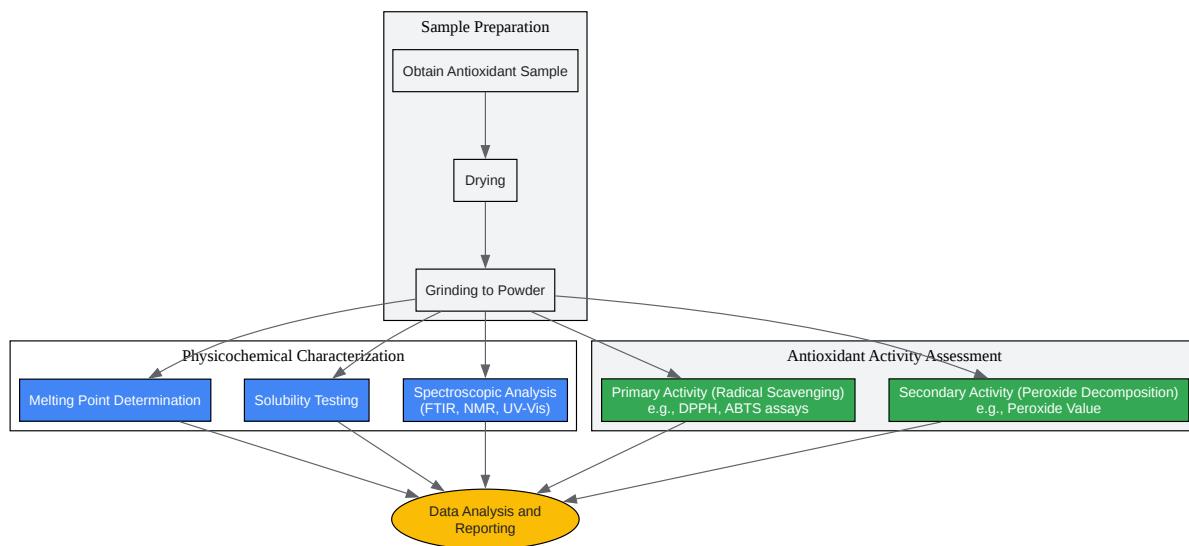
As a primary antioxidant, 4,4'-Thio-bis(3-methyl-6-tert-butylphenol) functions by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals (R[•]), thus terminating the auto-oxidation chain reaction.[8] The resulting antioxidant radical is stabilized by resonance and the steric hindrance of the tert-butyl groups, preventing it from initiating new radical chains.

[Click to download full resolution via product page](#)

Caption: General mechanism of a phenolic antioxidant as a radical scavenger.

Experimental Protocols

The melting point can be determined using the capillary method as described for DSTDP.


A qualitative assessment of solubility can be performed as described for DSTDP, using appropriate solvents such as water, methanol, and acetone.

The radical scavenging activity can be measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

- **Reagent Preparation:** A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A standard solution of a known antioxidant (e.g., Trolox) is also prepared. A solution of DPPH in methanol is prepared.
- **Assay Procedure:** In a 96-well plate, various concentrations of the test compound and the standard are added. The DPPH solution is then added to each well. A blank containing only the solvent and DPPH is also prepared.
- **Incubation and Measurement:** The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance is then measured at a specific wavelength (typically around 517 nm) using a microplate reader.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the formula: $\% \text{ Inhibition} = [(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then be determined.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of an antioxidant.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for antioxidant characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Distearyl thiodipropionate - CD Formulation [formulationbio.com]
- 4. innospk.com [innospk.com]
- 5. CAS 96-69-5: 4,4'-Thiobis(3-methyl-6-tert-butylphenol) [cymitquimica.com]
- 6. Buy 4,4'-Thiodi(3-methyl-6-tert-butylphenol) | 2664-38-2 | >98% [smolecule.com]
- 7. 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS#: 96-69-5 [m.chemicalbook.com]
- 8. diva-portal.org [diva-portal.org]
- To cite this document: BenchChem. [physical and chemical properties of Antioxidant 300]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7800368#physical-and-chemical-properties-of-antioxidant-300]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com